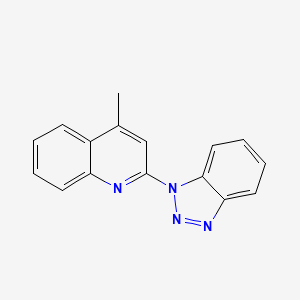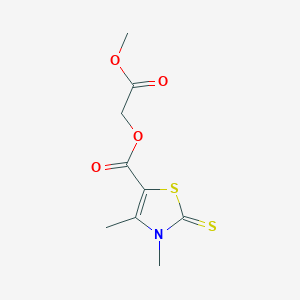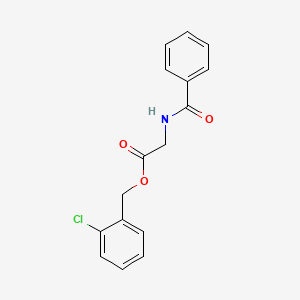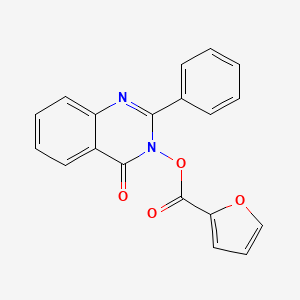![molecular formula C16H21ClN2O3 B5648299 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide](/img/structure/B5648299.png)
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide
描述
Synthesis Analysis
The synthesis of compounds related to 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide often involves multiple steps and complex reactions. For instance, one study describes the synthesis of similar piperidine derivatives and evaluates their biological activity against various bacteria and fungi, indicating a multi-step synthesis process (J.V.Guna et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, reveals complex interactions and conformations. This compound was found to have multiple distinct conformations and demonstrated specific molecular interactions, which could be relevant to understanding the structure of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide (J. Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of compounds in this category are often complex and varied. For example, a study on synthetic analgesics related to this compound category demonstrates a range of chemical reactions and significant analgesic properties, highlighting the diverse chemical nature of these compounds (W. V. van Bever et al., 1974).
Physical Properties Analysis
Physical properties such as crystalline forms and hydrogen-bonding networks were analyzed in a study focusing on organic crystal engineering. These properties are crucial for understanding the stability and interactions of the compound (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
Chemical properties such as acylation reactions and the synthesis of multifullerene derivatives were studied, demonstrating the chemical versatility and reactivity of compounds similar to 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide (S. Zhang et al., 2002).
作用机制
Target of Action
It is known to act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
The compound is a muscle relaxant that blocks nerve impulses or pain sensations sent to the brain .
Biochemical Pathways
It is known to act in the cns, indicating that it may influence neurotransmission or other cns-related pathways . More research is needed to fully elucidate the biochemical pathways affected by this compound.
Pharmacokinetics
The compound is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of the compound is between 2.3 and 5 hours .
Result of Action
The compound’s action results in muscle relaxation by blocking nerve impulses or pain sensations sent to the brain . This can help to alleviate symptoms in conditions involving muscle spasms or pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action can be influenced by factors such as the individual’s overall health status, the presence of other medications, and individual genetic factors that can influence drug metabolism. Environmental contamination from similar compounds used in agriculture has been recognized as an emerging environmental issue . .
属性
IUPAC Name |
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)19-9-7-11(8-10-19)14(18)20/h3-6,11H,7-10H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVLPPSHLHBNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329472 | |
| Record name | 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
CAS RN |
667879-27-8 | |
| Record name | 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-3-pyrrolidinylbenzamide hydrochloride](/img/structure/B5648216.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648230.png)



![ethyl 2-[(3-methyl-2-butenoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5648252.png)
![4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid](/img/structure/B5648259.png)
![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)
![6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5648284.png)
![{(3R*,4R*)-1-(2-fluoro-4-methylbenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5648292.png)
![3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5648302.png)

![4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5648319.png)